6-(Fluorescein-5-carboxamido)hexanoic acid

Description

BenchChem offers high-quality 6-(Fluorescein-5-carboxamido)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Fluorescein-5-carboxamido)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

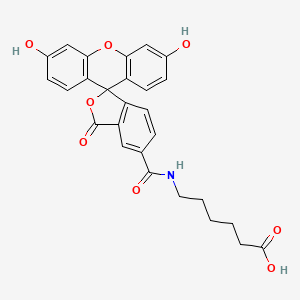

Structure

3D Structure

Properties

IUPAC Name |

6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQBPACVENBWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Fluorescein-5-carboxamido)hexanoic Acid: Structure, Synthesis, and Characterization

This guide provides a comprehensive overview of 6-(fluorescein-5-carboxamido)hexanoic acid, a widely utilized fluorescent labeling reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, outlines a detailed synthesis protocol with mechanistic insights, and provides guidance on its purification and characterization.

Unveiling the Chemical Architecture: The Structure of 6-(Fluorescein-5-carboxamido)hexanoic Acid

6-(Fluorescein-5-carboxamido)hexanoic acid is a derivative of the intensely fluorescent dye, fluorescein. Its structure is characterized by the covalent linkage of a fluorescein core to a six-carbon aliphatic chain (hexanoic acid) via an amide bond. A key feature of this molecule is the presence of a carboxylic acid group at the terminus of the hexanoic acid spacer. This functional group is crucial for its application as a labeling reagent, as it can be activated to react with primary amines on target molecules such as proteins, peptides, and modified oligonucleotides.

Commercially available 6-(fluorescein-carboxamido)hexanoic acid is typically a mixture of two isomers: the 5-carboxamido and the 6-carboxamido derivatives. This isomeric mixture arises from the initial synthesis of the fluorescein precursor, 5(6)-carboxyfluorescein.[1] For most applications, this isomeric mixture is suitable; however, purified single isomers are also available for specific requirements.[2]

Table 1: Physicochemical Properties of 6-(Fluorescein-5(6)-carboxamido)hexanoic acid

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₃NO₈ | [3] |

| Molecular Weight | 489.47 g/mol | [3] |

| Appearance | Orange to reddish solid | |

| Solubility | Soluble in DMSO and DMF | |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~520 nm |

The Synthetic Pathway: Crafting the Fluorescent Probe

The synthesis of 6-(fluorescein-5-carboxamido)hexanoic acid is a well-established process that involves the formation of an amide bond between the carboxylic acid group of 5(6)-carboxyfluorescein and the primary amine of 6-aminocaproic acid (also known as 6-aminohexanoic acid). The most common and efficient method for achieving this is through carbodiimide-mediated coupling, often with the addition of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the active intermediate.

The Rationale Behind the Method

The direct reaction between a carboxylic acid and an amine to form an amide bond requires harsh conditions (high temperatures) and is generally not feasible for complex molecules like fluorescein. Therefore, the carboxylic acid must first be "activated". 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that reacts with the carboxyl group of 5(6)-carboxyfluorescein to form a highly reactive O-acylisourea intermediate.

However, this intermediate is susceptible to hydrolysis and can rearrange to a stable N-acylurea, which is unreactive towards amines. To circumvent this, N-hydroxysuccinimide (NHS) is added to the reaction mixture. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester.[4][5] This NHS ester is sufficiently stable to be isolated or can be reacted in situ with the primary amine of 6-aminocaproic acid to form the desired amide bond, releasing NHS as a byproduct.[4] This two-step, one-pot reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the fluorescent dye.

Visualizing the Synthesis

Caption: Synthesis workflow for 6-(Fluorescein-5-carboxamido)hexanoic acid.

Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on established amide coupling procedures.[4][6]

Materials:

-

5(6)-Carboxyfluorescein

-

6-Aminocaproic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

0.1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Activation of Carboxyfluorescein:

-

In a round-bottom flask protected from light, dissolve 5(6)-carboxyfluorescein (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the NHS ester formation can be monitored by thin-layer chromatography (TLC).

-

-

Amide Bond Formation:

-

In a separate flask, dissolve 6-aminocaproic acid (1.1 eq) in a minimal amount of DMF. A small amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to ensure the amine is deprotonated.

-

Add the solution of 6-aminocaproic acid dropwise to the activated carboxyfluorescein solution.

-

Stir the reaction mixture at room temperature overnight, protected from light.

-

-

Work-up and Extraction:

-

Pour the reaction mixture into a separatory funnel containing 0.1 M HCl.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x volumes) and then with brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Characterization: Ensuring Purity and Identity

The crude product is typically purified by column chromatography on silica gel or, for higher purity, by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

A gradient elution is commonly employed for the purification of 6-(fluorescein-5-carboxamido)hexanoic acid.

Table 2: Illustrative RP-HPLC Conditions

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic acid (TFA) |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 495 nm |

The use of a buffer in the mobile phase is crucial for achieving reproducible separation of acidic or basic samples.[7]

Structural Verification through Spectroscopy

The identity and purity of the final product should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the fluorescein core, the hexanoic acid spacer, and the amide proton. The aromatic protons of the fluorescein moiety typically appear in the region of 6.5-8.5 ppm. The methylene protons of the hexanoic acid chain will be visible in the upfield region (1.2-3.5 ppm). The amide proton will appear as a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will show a complex set of signals corresponding to the aromatic carbons of the fluorescein core and the aliphatic carbons of the hexanoic acid chain. The carbonyl carbons of the amide and carboxylic acid will be observed at the downfield end of the spectrum (~165-175 ppm).

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 490.47.

Concluding Remarks

6-(Fluorescein-5-carboxamido)hexanoic acid is a valuable tool in biological research, enabling the fluorescent labeling of a wide array of biomolecules. Its synthesis, based on robust and well-understood amide coupling chemistry, is accessible to researchers with a background in organic synthesis. Careful purification and thorough characterization are paramount to ensure the quality and reliability of the labeled conjugates in downstream applications. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis and application of this important fluorescent probe.

References

- Lavis, L. D., Rutkoski, T. J., & Raines, R. T. (n.d.). Tuning the pKa of Fluorescein to Optimize Binding Assays. Raines Lab.

- Bidmanova, S., Hlavacek, A., Damborsky, J., & Prokop, Z. (2011). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing.

-

emp BIOTECH. (n.d.). 5(6)-Carboxyfluorescein NHS ester ~(5(6)-FAM SE), mixed isomers. Retrieved from [Link]

-

ResearchGate. (n.d.). EDC/NHS coupling of carboxyfluorescein to free amines on gentamicin. Retrieved from [Link]

-

Link Technologies. (n.d.). (5 and 6)-FAM, Mixed Isomers (5 and 6-CarboxyFluorescein-Aminohexyl Amidite). Retrieved from [Link]

-

University of Puget Sound. (n.d.). Amide Coupling - Biofilm Inhibitor Synthesis. Retrieved from [Link]

- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433.

-

ResearchGate. (n.d.). Preparation of 5- and 6-Carboxyfluorescein. Retrieved from [Link]

- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

-

Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000394 6-Aminohexanoic Acid. Retrieved from [Link]

- Firestone, G. L., & Linsley, C. G. (2011). A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase. PMC.

- Jayathilake, T., & Lu, Y. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 3), S486–S491.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5(6)-SFX (6-(Fluorescein-5-(and-6)-Carboxamido) Hexanoic Acid, Succinimidyl Ester), mixed isomers 10 mg [thermofisher.com]

- 3. 6-[Fluorescein-5(6)-carboxamido]hexanoic acid | CAS 265981-56-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 5. researchgate.net [researchgate.net]

- 6. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 7. rjptonline.org [rjptonline.org]

- 8. raineslab.com [raineslab.com]

- 9. bmse000394 6-Aminohexanoic Acid at BMRB [bmrb.io]

Precision Fluorophores: Technical Guide to 6-(Fluorescein-5-carboxamido)hexanoic acid (5-SFX)

Executive Summary

6-(Fluorescein-5-carboxamido)hexanoic acid, commonly abbreviated as 5-SFX (or 5-FAM-X), represents a high-performance evolution of the classic fluorescein fluorophore. While standard fluorescein isothiocyanate (FITC) or 5-FAM are workhorses of bio-labeling, they often suffer from steric hindrance and fluorescence quenching when conjugated too closely to a protein surface or nucleic acid backbone.

5-SFX solves this by inserting a seven-atom aminohexanoyl spacer (the "hexanoic acid" moiety) between the fluorophore and the reactive group. This structural decoupling preserves the high quantum yield of fluorescein by distancing it from quenching amino acid residues (like tryptophan) and provides greater accessibility to the target amine, significantly improving conjugation efficiency.

This guide provides a rigorous analysis of the photophysical properties of 5-SFX, its specific spectral behaviors, and a validated protocol for its conjugation to biomolecules.

Photophysical Characterization

The utility of 5-SFX relies on its bright green fluorescence, which is virtually identical to the parent fluorescein molecule but with improved stability in bioconjugates.

Spectral Data Summary

| Property | Value | Conditions |

| Excitation Max ( | 494 nm | pH > 7.0 (0.1 M Phosphate/Tris) |

| Emission Max ( | 520 nm | pH > 7.0 |

| Extinction Coefficient ( | ~75,000 M⁻¹cm⁻¹ | at 494 nm, pH 9.0 |

| Quantum Yield ( | 0.92 | pH > 8.0 (Relative to Fluorescein) |

| pKa | ~6.4 | Phenolic hydroxyl group |

| Stokes Shift | ~26 nm | |

| Solubility | DMSO, DMF, pH > 6.5 Buffer | Low solubility in acidic water |

The pH Dependency Factor

Like all fluorescein derivatives, 5-SFX is pH-sensitive. The fluorescence is dominated by the dianion form of the xanthene ring system.

-

pH < 6.0: The molecule exists largely in the monoanion or lactone form, which has significantly reduced fluorescence (quenching).

-

pH > 7.5: The phenolic proton dissociates (pKa ~6.4), resulting in the highly fluorescent dianion.

-

Implication: Assays must be conducted in buffers (Tris, HEPES, Phosphate) at pH 7.5–8.5 for maximum sensitivity.

Mechanism of Action & Structural Logic

The "Linker Effect"

The defining feature of 5-SFX is the hexanoic acid spacer. In standard 5-FAM labeling, the fluorophore is directly attached to the biomolecule. This proximity can lead to:

-

Static Quenching: Interaction with aromatic residues (Trp, Tyr) or guanine bases.

-

Steric Hindrance: The bulky fluorophore may block the binding site of the labeled antibody or ligand.

5-SFX Mitigation: The aliphatic C6 spacer acts as a flexible tether, allowing the fluorophore to orient freely in the solvent shell, reducing quenching interactions and preserving the biological activity of the conjugated target.

Visualization: Jablonski Diagram

The following diagram illustrates the electronic transitions governing the fluorescence of 5-SFX.

Figure 1: Simplified Jablonski diagram for 5-SFX showing excitation at 494 nm (blue) and emission at 520 nm (red) following vibrational relaxation.

Experimental Protocol: Conjugation via NHS Ester

The most common commercial form of this dye is 5-SFX, Succinimidyl Ester (SE) . The following protocol describes the conjugation of 5-SFX SE to a primary amine-containing protein (e.g., IgG antibody).

Reagents Required[1][2][3][4][5]

-

5-SFX SE: Store at -20°C, desiccated.

-

Target Protein: >2 mg/mL in amine-free buffer (PBS or Bicarbonate).

-

Solvent: Anhydrous DMSO or DMF.[1]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[1]

-

Purification: Sephadex G-25 desalting column or dialysis cassette.[1]

Step-by-Step Workflow

-

Protein Preparation:

-

Ensure the protein is in a buffer free of primary amines (No Tris, Glycine, or BSA).

-

Adjust pH to 8.3 using 1M Sodium Bicarbonate. This deprotonates the lysine

-amines, making them nucleophilic.

-

-

Dye Solubilization:

-

Dissolve 5-SFX SE in anhydrous DMSO to a concentration of ~10 mg/mL immediately before use.

-

Note: NHS esters hydrolyze rapidly in moisture. Do not store this solution.

-

-

Conjugation Reaction:

-

Calculate the molar ratio. For antibodies, start with a 15-20x molar excess of dye to protein.

-

Add the dye solution to the protein dropwise while stirring.

-

Incubate for 1 hour at Room Temperature in the dark.

-

-

Purification (Critical):

-

Remove unreacted dye using a desalting column (e.g., PD-10) equilibrated with PBS (pH 7.2).

-

The "fast" yellow band is your conjugate; the "slow" yellow band is free hydrolyzed dye.

-

Conjugation Mechanism Diagram

The reaction relies on the nucleophilic attack of the protein's primary amine on the NHS ester carbonyl.

Figure 2: Reaction pathway for the conjugation of 5-SFX NHS ester to a primary amine on a protein target.

Degree of Labeling (DOL) Calculation

To ensure reproducibility, you must quantify the number of fluorophores per protein molecule.

Where:

- : Absorbance of conjugate at 494 nm.

- : Absorbance of conjugate at 280 nm.

- : Molecular weight of the protein (e.g., 150,000 for IgG).

- : 75,000 M⁻¹cm⁻¹.

-

CF (Correction Factor): 0.30 (This accounts for the absorbance of 5-SFX at 280 nm).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Signal | pH is too low (< 7.0). | Adjust buffer to pH > 8.0. Fluorescein is quenched in acidic environments. |

| Precipitation | Dye concentration too high. | Do not exceed 10% DMSO in the final reaction mixture. |

| No Labeling | Buffer contained amines. | Ensure Tris or Glycine were removed via dialysis before adding the NHS ester. |

| High Background | Free dye not removed.[2] | Perform a second desalting step or extensive dialysis. |

References

-

Thermo Fisher Scientific. 5-SFX (6-(Fluorescein-5-carboxamido) Hexanoic Acid, Succinimidyl Ester). Product Information. Link

-

Biotium. 5-SFX Succinimidyl Ester, 5-isomer. Technical Data Sheet. Link

- Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Authoritative source for NHS-ester chemistry protocols).

Sources

6-(Fluorescein-5-carboxamido)hexanoic acid succinimidyl ester for amine labeling.

6-(Fluorescein-5-carboxamido)hexanoic acid succinimidyl ester

Executive Summary: The "Spacer" Advantage

In the landscape of fluorescent bioconjugation, 5-SFX-SE (often abbreviated as Fluorescein-5-EX, SE) represents a significant structural evolution over traditional reagents like FITC or 5-FAM SE.

While FITC relies on an unstable thiourea linkage and 5-FAM SE places the fluorophore directly against the protein surface, 5-SFX-SE incorporates a 7-atom aliphatic spacer (aminocaproic acid) . This structural intervention provides three critical advantages for drug development and high-sensitivity assays:

-

Reduced Quenching: The spacer distances the fluorophore from the protein surface, mitigating fluorescence quenching caused by tryptophan or tyrosine residues.

-

Increased Accessibility: The flexible arm allows the NHS ester to reach sterically hindered amines that rigid reagents cannot access.

-

Stability: It forms a stable amide bond , which is far more resistant to hydrolysis than the thiourea bond formed by FITC.

This guide details the physicochemical properties, reaction mechanisms, and a validated protocol for labeling proteins with 5-SFX-SE.

The Chemistry of Conjugation

Reaction Mechanism

The succinimidyl ester (SE/NHS) specifically targets primary amines (

Visualization: The Reaction Pathway

The following diagram illustrates the transition from the activated ester to the stable conjugate.

Figure 1: Mechanism of amine acylation by 5-SFX-SE. The reaction requires a deprotonated amine, necessitating a basic buffer (pH 8.0–9.0).

Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the intrinsic properties of 5-SFX-SE is vital for experimental design and calculating the Degree of Labeling (DOL).

| Parameter | Value | Notes |

| Molecular Weight | ~586.55 g/mol | Includes the NHS leaving group. |

| Excitation Max ( | 494 nm | Matches 488 nm Argon laser lines perfectly. |

| Emission Max ( | 520 nm | Standard green channel (FITC filter set). |

| Extinction Coeff.[1][2] ( | ~75,000 | At pH 9.0. Highly pH dependent. |

| Solubility | DMSO, DMF | Insoluble in water. Must be dissolved in organic solvent first. |

| Correction Factor ( | 0.30 | Used to correct |

| Spacer Arm | 7-Atom | Aminocaproic acid linkage. |

Strategic Protocol: High-Efficiency Labeling

Disclaimer: This protocol is optimized for IgG antibodies (~150 kDa). Adjust molar ratios for proteins with significantly different molecular weights or lysine content.

Phase 1: Preparation & Calculation

Causality: NHS esters hydrolyze rapidly in water. Never prepare the dye stock until the protein is fully ready.

-

Protein Buffer Exchange:

-

Ensure protein is in Sodium Bicarbonate buffer (0.1 M, pH 8.3) .

-

Critical: Avoid Tris or Glycine buffers; these contain primary amines that will scavenge the dye, resulting in zero protein labeling.

-

Target Concentration: 2–10 mg/mL. (Higher concentrations improve labeling efficiency).

-

-

Dye Stock Preparation:

Phase 2: The Conjugation Reaction

Stoichiometry: A 10–20 fold molar excess of dye is standard for antibodies to achieve a DOL of 3–6.

-

Calculate the volume of dye required:

Simplified: For 1 mg IgG (150 kDa) and 15x excess, add ~13 -

Add Dye: Slowly add the dissolved dye to the protein solution while vortexing gently.

-

Incubate: 1 hour at Room Temperature (RT) in the dark with continuous gentle agitation.

Phase 3: Purification

Objective: Remove unreacted dye and hydrolyzed byproducts.

-

Method A (Preferred): Size Exclusion Chromatography (e.g., PD-10 column or Zeba Spin Desalting Column) equilibrated with PBS.

-

Method B: Dialysis against PBS (pH 7.4) at 4°C for 24 hours (3 buffer changes).

Characterization: Calculating Degree of Labeling (DOL)

To validate the experiment, you must quantify how many fluorophores are attached to each protein.[4]

The Formula

Constants for Calculation

- : Absorbance of conjugate at 495 nm.[4]

- : Absorbance of conjugate at 280 nm.[2][4]

- : 0.30 (Correction factor for fluorescein absorbance at 280 nm).[2]

-

: 75,000

-

: 210,000

Automated Workflow Diagram

The following Graphviz diagram outlines the logical flow from reaction to validation.

Figure 2: Logical workflow for protein conjugation and quality control.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low DOL (< 2) | Buffer pH too low (< 8.0) | Adjust buffer to pH 8.3–9.0 using Sodium Bicarbonate. |

| Hydrolyzed Reagent | Ensure DMSO is anhydrous. Do not store diluted dye. | |

| Interfering Agents | Dialyze protein to remove Tris, Glycine, or Ammonium ions. | |

| High DOL (> 8) | Dye excess too high | Reduce molar excess from 20x to 10x or 5x. |

| Precipitation | Over-labeling | Hydrophobic fluorophores can aggregate proteins. Reduce DOL target. |

| Low Signal | Fluorescence Quenching | High DOL causes self-quenching.[1] Aim for DOL 4–6, not higher. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Amine-Reactive Probes). [Link]

-

PubChem. Compound Summary: 6-(Fluorescein-5-carboxamido)hexanoic acid succinimidyl ester. [Link]

Sources

Technical Guide: The Hexanoic Acid Spacer in Fluorescein-Based Probes

The following technical guide details the function, chemistry, and application of the hexanoic acid spacer in fluorescein-based probes.

Executive Summary

In the development of fluorescent probes for drug discovery and biological assays, the proximity of the fluorophore to the targeting biomolecule is a critical, often overlooked variable. The hexanoic acid spacer (often referred to as "X", "LC", or "Ahx" for 6-aminohexanoic acid) acts as a structural buffer between the fluorescein moiety and the biomolecule (peptide, protein, or oligonucleotide).

This 7-atom hydrophobic linker serves two primary mechanistic functions:

-

Decoupling Fluorescence Quenching: It physically separates the fluorophore from quenching amino acids (Tryptophan, Tyrosine) on the protein surface.

-

Restoring Binding Affinity: It alleviates steric hindrance, allowing the targeting ligand to enter deep binding pockets without the bulky fluorophore obstructing the interaction.

Mechanistic Foundations

The Physics of Quenching Mitigation

Fluorescein is highly susceptible to contact quenching and Photoinduced Electron Transfer (PeT) when conjugated directly to proteins.

-

The Culprit: Tryptophan (Trp) and Tyrosine (Tyr) residues are electron-rich and can form ground-state complexes or facilitate non-radiative energy transfer when within 4–5 Å of the fluorophore.

-

The Solution: The hexanoic acid spacer introduces a ~14 Å separation (fully extended). This distance is critical because PeT is exponentially dependent on distance. By moving the fluorescein out of the "quenching sphere" of surface residues, the Quantum Yield (Φ) is preserved.

The Fluorescence Polarization (FP) Trade-Off

For researchers developing FP assays, the spacer introduces a necessary trade-off between binding affinity and molecular rigidity .

| Feature | Direct Conjugation (No Spacer) | With Hexanoic Acid Spacer |

| Local Mobility | Low (Rigid) | High (Flexible) |

| FP Signal (mP) | Higher (Better for small probes) | Lower (Depolarization due to linker flexibility) |

| Binding Affinity ( | Often Compromised (Steric Clash) | Optimized (Native-like binding) |

| Net Result | High background, weak binding. | Robust binding, stable signal. |

Field-Proven Insight: In FP assays, if the spacer makes the fluorophore too mobile (propeller effect), the bound state will not show a sufficient increase in polarization. However, without the spacer, the probe often fails to bind the receptor at all. The hexanoic acid spacer is the industry standard "Goldilocks" length—long enough to permit binding, but short enough to maintain rotational correlation with the protein.

Chemical Architecture

The standard reagent for introducing this spacer is 6-(Fluorescein-5-carboxamido)hexanoic acid, succinimidyl ester (often abbreviated as 5-FAM-X-SE or Fluorescein-5-EX ).

-

Fluorophore: 5-Carboxyfluorescein (Single isomer preferred for reproducible kinetics).[1]

-

Spacer:

-Aminocaproic acid (6-aminohexanoic acid). -

Reactive Group: N-Hydroxysuccinimide (NHS) ester for conjugation to primary amines (Lysine residues or N-terminus).

Visualization of the Conjugation Logic

The following diagram illustrates the decision matrix and workflow for selecting and using the spacer.

Caption: Decision logic and workflow for incorporating the hexanoic acid spacer into probe design.

Comparative Performance Data

The following table summarizes the impact of the spacer on key probe performance metrics.

| Metric | 5-FAM-Protein (No Spacer) | 5-FAM-X -Protein (With Spacer) | Impact Analysis |

| Quantum Yield (Φ) | 0.20 – 0.50 (Variable) | 0.70 – 0.90 (High) | Spacer prevents Trp/Tyr quenching, restoring brightness. |

| Binding Affinity ( | High | Low | Critical for deep-pocket targets (e.g., GPCRs, Kinases). |

| Solubility | Moderate | High | The hydrophobic spacer can paradoxically improve solubility by preventing fluorophore aggregation. |

| Linker Length | ~0 Å (Rigid) | ~14 Å (Flexible) | Provides necessary degrees of freedom for ligand orientation. |

Experimental Protocol: Conjugation of 5-FAM-X-SE

Objective: Labeling a target protein (e.g., Antibody or Receptor Ligand) with 5-FAM-X-SE.

Materials

-

Protein: 1–10 mg/mL in amine-free buffer (PBS or Borate, pH 8.5).

-

Reagent: 5-FAM-X-SE (Store desiccated at -20°C).

-

Solvent: Anhydrous DMSO or DMF.

-

Purification: Sephadex G-25 desalting column or Dialysis cassette.

Step-by-Step Methodology

-

Buffer Exchange (Critical): Ensure the protein is in a buffer free of primary amines (No Tris, Glycine, or Ammonium ions). These will compete with the protein for the NHS ester. Use 50 mM Sodium Borate, pH 8.5, for optimal reactivity.

-

Dye Preparation: Dissolve 5-FAM-X-SE in anhydrous DMSO to a concentration of 10 mg/mL.

-

Note: Prepare immediately before use. NHS esters hydrolyze rapidly in moisture.

-

-

Conjugation Reaction: Add the dye to the protein solution.

-

Molar Ratio: Use a 10-20 fold molar excess of dye for antibodies; 5-10 fold for smaller peptides.

-

Incubation: Incubate for 1 hour at room temperature in the dark with gentle mixing.

-

-

Quenching: Stop the reaction by adding 100 mM Tris or Glycine (pH 8.0) and incubating for 15 minutes. This reacts with any remaining free NHS ester.

-

Purification: Separate the labeled protein from free dye using a desalting column (e.g., PD-10) or dialysis.

-

Success Marker: You should see two bands on the column: a fast-moving conjugated protein band (collect this) and a slow-moving free dye band (discard).

-

References

-

Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

-

Lakowicz, J. R. Principles of Fluorescence Spectroscopy. (Topics: Fluorescence Quenching, Fluorescence Polarization). [Link]

-

ResearchGate (Discussion). Fluorescence polarization - strong fluorescent increase after adding protein? (Field insights on quenching relief). [Link]

Sources

Technical Deep Dive: 5-FAM-X vs. 6-FAM-X in Bioconjugation

This guide serves as a definitive technical reference for researchers and drug development professionals navigating the nuances of fluorescein-based bioconjugation.

Executive Summary

In high-precision bioconjugation, the choice between 5-FAM-X and 6-FAM-X is rarely about spectral differences—both isomers exhibit virtually identical excitation/emission maxima (~494/520 nm). Instead, the decision hinges on structural orientation , steric accessibility , and chromatographic behavior .

The "X" designation refers to a 6-aminocaproic acid (ε-aminocaproic acid) spacer inserted between the fluorophore and the reactive succinimidyl ester (SE). This ~9 Å linker is not merely a passive tether; it is a critical tool for decoupling the fluorophore’s rotational mobility from the biomolecule, reducing quenching, and resolving steric hindrance during the labeling of internal lysine residues or crowded active sites.

This guide analyzes the physicochemical distinctions between these derivatives and provides a validated framework for their experimental application.

Chemical Architecture & Isomerism

The Core Difference: Isomer Geometry

Fluorescein is synthesized as a mixture of 5- and 6-carboxy isomers.

-

5-FAM-X (5-SFX): The aminocaproic acid spacer is attached via an amide bond to the carboxyl group at the 5-position of the bottom benzene ring (relative to the xanthene system).

-

6-FAM-X (6-SFX): The spacer is attached at the 6-position .

While electronically similar, these isomers present the fluorophore at different angles relative to the conjugation site. In FRET applications, this alters the dipole orientation factor (

The "X" Factor: 6-Aminocaproic Acid Spacer

Standard FAM-SE reagents attach the fluorophore directly to the amine. The "X" variants introduce a 7-atom aliphatic chain.

Mechanistic Benefits of the Spacer:

-

Reduced Steric Hindrance: Moves the bulky fluorescein core away from the conjugation site, increasing labeling efficiency on buried or secondary amines.

-

Decoupled Rotational Correlation: Increases the motional freedom of the dye. In Fluorescence Polarization (FP) assays, this is often undesirable (use standard FAM). In FRET, this averages

closer to the dynamic limit of 2/3, improving distance accuracy. -

Quenching Mitigation: Prevents photo-induced electron transfer (PET) quenching by tryptophan or guanosine residues near the conjugation site.

Structural Visualization

The following diagram illustrates the connectivity and the geometric difference between the isomers.

Caption: Logical connectivity of FAM-X reagents. The spacer isolates the reactive NHS ester from the bulky fluorophore core.

Physical & Spectral Properties[1][2][3][4][5][6]

| Property | 5-FAM-X (5-SFX) | 6-FAM-X (6-SFX) | Note |

| Molecular Weight | ~586.5 Da | ~586.5 Da | Varies slightly by counter-ion |

| Excitation Max | 494 nm | 494 nm | pH > 8.0 |

| Emission Max | 520 nm | 520 nm | pH > 8.0 |

| Extinction Coeff. ( | ~75,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ | At pH 9.0 |

| Quantum Yield (QY) | ~0.90 | ~0.90 | High brightness |

| Solubility | DMSO, DMF | DMSO, DMF | Hydrolyzes in water |

| HPLC Elution | Elutes Earlier | Elutes Later | On C18 RP-HPLC (typical) |

Critical Insight: While spectral properties are identical, HPLC retention times differ . If you use a mixed isomer (5(6)-FAM-X), you will see two distinct peaks in your conjugate purification chromatogram. This complicates quality control (QC). Always use single isomers (pure 5- or pure 6-) for therapeutic or diagnostic development to ensure a single peak profile.

Application-Specific Selection Guide

When to use 5-FAM-X vs. 6-FAM-X

-

Oligonucleotide Synthesis: 6-FAM is the historical standard. Most automated synthesizers and protocols are optimized for 6-FAM phosphoramidites. If labeling post-synthesis with NHS esters, 6-FAM-X maintains consistency with legacy data.

-

Peptide/Protein FRET: 5-FAM is often preferred because the 5-isomer geometry is slightly more extended relative to the xanthene plane, potentially reducing steric clash in tight binding pockets.

-

Double Labeling: If utilizing two fluorescein moieties (e.g., homo-FRET), using the same isomer is mandatory to prevent heterogeneity in the signal.

When to use the "X" Spacer

Do not default to "X" reagents unless necessary, as they add cost and mass.

Caption: Decision matrix for selecting the optimal FAM derivative based on assay constraints.

Experimental Protocol: High-Efficiency Labeling

Target: Labeling a 50 kDa protein (Lysine residues) with 5-FAM-X SE.

Reagent Preparation

-

Buffer: Prepare 100 mM Sodium Bicarbonate buffer, pH 8.3 - 8.5. Avoid Tris or Glycine buffers as they contain amines that compete for the dye.

-

Dye Stock: Dissolve 5-FAM-X SE in anhydrous DMSO at 10 mg/mL. Prepare immediately before use. NHS esters hydrolyze rapidly in moisture.

Conjugation Workflow

-

Protein Exchange: Buffer exchange protein into Bicarbonate buffer (pH 8.3) using a Zeba spin column or dialysis. Concentration should be 1–5 mg/mL.

-

Reaction: Add a 10-15 molar excess of 5-FAM-X SE to the protein solution.

-

Why 10-15x? The "X" spacer improves efficiency, but hydrolysis competes with conjugation.

-

Mixing: Vortex gently.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark .

-

Quenching: Stop reaction by adding 100 mM Tris-HCl (pH 8.0) or Ethanolamine to consume unreacted NHS ester.

Purification & QC

-

Removal of Free Dye: Use a Desalting Column (PD-10 or equivalent) or Size Exclusion Chromatography (SEC).

-

Visual Check: The conjugate band (fast moving) should be separated from the free dye (slow moving).

-

-

Degree of Labeling (DOL) Calculation:

-

Correction Factor:

must be corrected because FAM absorbs at 280 nm.

-

Troubleshooting & Stability

-

Low Labeling Efficiency: If DOL < 1.0, the NHS ester may have hydrolyzed. Ensure DMSO is anhydrous.[1] Switch to 5-FAM-X if using standard FAM, as the spacer often resolves accessibility issues.

-

Precipitation: Over-labeling can cause protein aggregation due to the hydrophobicity of the fluorophore. Reduce molar excess (try 5x) or add low concentrations of non-ionic detergent (Tween-20).

-

Double Peaks on HPLC: This confirms the presence of mixed isomers. Switch to >98% pure single isomer 5-FAM-X or 6-FAM-X.

References

-

Thermo Fisher Scientific. Amine-Reactive Probes. Molecular Probes Handbook. Link

-

Lumiprobe Corporation. FAM (Fluorescein) Labeling Reagents. Technical Documentation.[2][3][4][5][6][7] Link

-

AAT Bioquest. 5-FAM-X, SE [5-(and-6)-Carboxyfluorescein-X, succinimidyl ester]. Product Monograph.[1] Link

-

Biosearch Technologies. Fluorescein Modifications in Oligonucleotides. Technical Guide. Link

-

Promega. Protocol for Labeling of Proteins with NHS-Esters. Technical Manual. Link

Sources

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. researchgate.net [researchgate.net]

- 4. An innovational validated spectrofluorimetric technique for determination of 6-Aminocaproic acid in pure form and its tablet: Application to spiked human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 6. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, succinimidyl ester] *CAS 117548-22-8* | AAT Bioquest [aatbio.com]

- 7. Improvement of a FRET-based indicator for cAMP by linker design and stabilization of donor-acceptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Sourcing and Utilization of High-Purity 6-(Fluorescein-5-carboxamido)hexanoic Acid

Executive Summary

6-(Fluorescein-5-carboxamido)hexanoic acid (often abbreviated as 5-FCHA or the free acid of 5-SFX) represents a "Gold Standard" scaffold for fluorescent labeling where steric hindrance or fluorescence quenching is a concern. Unlike standard Fluorescein Isothiocyanate (FITC), this molecule incorporates a seven-atom aminohexanoyl spacer ("C6 linker") between the fluorophore and the biomolecule.

This guide addresses a critical gap in procurement: most vendors sell the reactive succinimidyl ester (SE), not the free acid. However, for researchers requiring custom activation chemistries (e.g., TFP esters, hydrazides) or stable isotopic standards, sourcing the high-purity free acid is mandatory. This document details the supplier landscape, quality criteria, and a validated in situ activation protocol.

Part 1: Chemical Architecture & Technical Rationale

The "Single Isomer" Imperative

Commercially available fluorescein derivatives exist as two structural isomers: the 5-isomer and the 6-isomer.[1]

-

Mixed Isomers (5/6): Cheaper but create double peaks in HPLC and capillary electrophoresis, complicating purification and characterization.

-

Single Isomer (5-only): Essential for high-resolution separation techniques. The 5-isomer is thermodynamically more stable and generally preferred for commercial "kits."

The C6 Spacer Advantage

Direct conjugation of fluorescein to a protein surface often results in concentration quenching (due to fluorophore stacking) or reduced affinity (due to steric clash near the binding site). The hexanoic acid arm provides a ~14 Å flexible tether, decoupling the fluorophore's rotational mobility from the protein surface, thereby preserving Quantum Yield (

Part 2: Commercial Supplier Landscape

The market is bifurcated between suppliers of the Ready-to-Use Ester (SE) and the Source Acid . Below is a technical evaluation of verified sources.

Comparative Supplier Matrix

| Supplier | Product Name / Code | Form | Purity (HPLC) | Isomer Status | Technical Notes |

| Thermo Fisher (Invitrogen) | 5-SFX (Cat# F6106) | NHS Ester | >95% | Single (5) | The industry standard for labeling. Not the free acid.[2] High lot-to-lot consistency. |

| AdipoGen Life Sciences | 6-(Fluorescein-5-carboxamido) hexanoic acid | Free Acid | ≥94% | Single (5) | Primary recommendation for Free Acid. Cites CAS 194661-60-4. |

| Sigma-Aldrich (Merck) | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid | Free Acid | ≥90% | Mixed (5/6) | Good for bulk non-critical labeling. Avoid for HPLC-based assays. Cites CAS 265981-56-4.[2][3][4][5] |

| BroadPharm | 5-Fluorescein-X-acid | Free Acid | >95% | Single (5) | Excellent source for custom synthesis. Offers PEGylated variants as well. |

| AAT Bioquest | 5-SFX | NHS Ester | >98% | Single (5) | High purity alternative to Thermo. Often stocks the acid upon custom request. |

Decision Logic for Procurement

Use the following logic to determine if you need the Acid or the Ester.

Figure 1: Decision matrix for selecting between the activated ester (5-SFX) and the precursor acid (5-FCHA).

Part 3: Technical Protocol - In Situ Activation

If you source the Free Acid (e.g., from AdipoGen or BroadPharm), it is non-reactive toward amines until activated. The following protocol describes the conversion of the acid to a reactive ester using EDC (Carbodiimide) and Sulfo-NHS.

Scope: Labeling 1 mg of IgG antibody. Reagents:

-

Ligand: 6-(Fluorescein-5-carboxamido)hexanoic acid (MW ~489.5 g/mol ).

-

Activator: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Stabilizer: Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Buffer A: 100 mM MES, pH 6.0 (Activation Buffer).

-

Buffer B: 1X PBS, pH 7.4 (Conjugation Buffer).

Step-by-Step Methodology

-

Solubilization (Critical Step):

-

Dissolve 1 mg of 5-FCHA acid in 100 µL dry DMSO (Anhydrous).

-

Note: The acid is hydrophobic. Do not attempt to dissolve directly in aqueous buffer; it will precipitate.

-

-

Activation (The "One-Pot" Method):

-

Add the DMSO solution to 400 µL of Buffer A (MES pH 6.0).

-

Add 10 equivalents (molar excess over dye) of EDC.

-

Add 25 equivalents of Sulfo-NHS.

-

Incubate: 15 minutes at Room Temperature (RT).

-

Mechanism:[6][7][8] EDC reacts with the carboxylate to form an unstable O-acylisourea, which is immediately displaced by Sulfo-NHS to form a semi-stable amine-reactive ester.

-

-

Conjugation:

-

Adjust the protein solution (IgG) to pH 7.2–7.5 using Buffer B . Warning: Avoid Tris or Glycine buffers as they contain competing amines.[8]

-

Add the activated dye mixture to the protein dropwise.

-

Incubate: 2 hours at RT in the dark.

-

-

Purification & Validation:

-

Remove excess dye via Size Exclusion Chromatography (e.g., PD-10 column or Zeba Spin).

-

Calculate Degree of Labeling (DOL):

-

(Fluorescein)

-

Correction Factor (

correction)

-

(Fluorescein)

-

Reaction Mechanism Visualization

Figure 2: Two-step activation pathway. The MES buffer (pH 6.0) is crucial for Step 1 to prevent rapid hydrolysis of the EDC intermediate.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS chemistry protocols).

Sources

- 1. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescein | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-[Fluorescein-5(6)-carboxamido]hexanoic acid | CAS 265981-56-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 6- Fluorescein-5(6)-carboxamido hexanoic acid fluorescence, = 90 HPCE 265981-56-4 [sigmaaldrich.com]

- 5. 6- Fluorescein-5(6)-carboxamido hexanoic acid fluorescence, = 90 HPCE 265981-56-4 [sigmaaldrich.com]

- 6. glenresearch.com [glenresearch.com]

- 7. N-Hydroxysuccinimide active ester [schem.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

6-(Fluorescein-5-carboxamido)hexanoic Acid: Technical Profile and Application Guide

[1][2][3]

Executive Summary

6-(Fluorescein-5-carboxamido)hexanoic acid (often abbreviated as 5-SFX acid or Fluorescein-5-EX acid ) is a high-performance fluorescent probe derivative.[1][2] Unlike standard 5-FAM (5-carboxyfluorescein), this molecule incorporates a seven-atom aliphatic spacer (hexanoic acid) between the fluorophore and the reactive carboxyl group.[1][2]

This structural modification is critical in bioconjugation.[2] The spacer arm reduces steric hindrance and decouples the fluorophore from the biomolecule surface, often mitigating fluorescence quenching—a common failure mode in protein labeling.[2] This guide details the physicochemical properties, synthesis logic, and activation protocols required to utilize this probe effectively.[2]

Chemical Identity and Properties

The following data characterizes the specific 5-isomer . Note that while mixtures (5/6 isomers) exist commercially, the 5-isomer is preferred for applications requiring single-peak HPLC purity and reproducible steric orientation.[1][2]

Table 1: Physicochemical Specifications

| Property | Data |

| IUPAC Name | 6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid |

| Common Name | 5-SFX Acid; Fluorescein-5-EX free acid |

| Molecular Formula | C₂₇H₂₃NO₈ |

| Molecular Weight | 489.47 g/mol |

| CAS Number | 194661-60-4 (Single 5-isomer) 265981-56-4 (Mixed isomers) |

| Appearance | Orange to Reddish Solid |

| Solubility | Soluble in DMSO, DMF, Methanol; pH-dependent solubility in aqueous buffers |

| Excitation Max | 490–495 nm (pH > 8.[1][2][3][4]0) |

| Emission Max | 515–520 nm (pH > 8.[2]0) |

| Extinction Coeff. | ~75,000 – 80,000 cm⁻¹M⁻¹ (at pH 9.[2]0) |

Structural Mechanics and Function

The utility of 6-(Fluorescein-5-carboxamido)hexanoic acid lies in its linker chemistry .[1][2]

-

The Fluorophore (Fluorescein): The core xanthene structure provides the high quantum yield typical of fluorescein.[2] It remains pH-sensitive, with fluorescence dropping significantly below pH 6.0 due to protonation of the phenolic hydroxyls.[1][2]

-

The Linker (Hexanoic Acid): The 6-carbon aliphatic chain serves two functions:

-

Steric Access: It pushes the bulky fluorophore away from the binding site of the conjugated biomolecule, preserving the affinity of antibodies or ligands.[2]

-

Quenching Reduction: By distancing the fluorophore from tryptophan or tyrosine residues on a protein surface, it prevents photoinduced electron transfer (PET) quenching.[2]

-

Isomer Specificity

The "5-" in the name indicates the carboxamide linkage is at the 5-position of the bottom benzene ring (phthalic acid moiety).[1][2] This single-isomer purity is essential for generating homogeneous conjugates, particularly in FRET applications where precise distance (Förster radius) calculations are required.[1][2]

Experimental Protocols

A. Solubility and Stock Preparation

Critical Step: The free acid form is hydrophobic.[2] Do not attempt to dissolve directly in aqueous buffer.[2]

-

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[2]

-

Concentration: Prepare a 10–20 mM stock solution.

-

Calculation: Dissolve 4.89 mg of powder in 1 mL of DMSO to yield a ~10 mM solution.[2]

-

-

Storage: Aliquot into light-protective amber tubes. Store at -20°C with desiccant. Stable for >12 months if kept anhydrous.[2]

B. Activation and Conjugation Workflow

The "Acid" form is the precursor.[2][5] To label amines (lysines, N-termini), it must be activated in situ to a Succinimidyl Ester (SE) or TFP ester.[1][2]

Reagents Required:

-

Target Protein (in amine-free buffer, pH 7.4–8.0)

Protocol:

-

Activation (In Situ):

-

Mix 5-SFX Acid (1 eq) with EDC (1.2 eq) and NHS (1.2 eq) in dry DMF.

-

Incubate for 30–60 minutes at Room Temperature (RT) to form the semi-stable NHS-ester.

-

-

Conjugation:

-

Add the activated dye mixture to the protein solution (Protein conc. > 2 mg/mL recommended).[2]

-

Molar Ratio: Use a 10–20 fold molar excess of dye over protein.

-

Buffer: 0.1 M Sodium Bicarbonate (pH 8.3) or PBS (pH 7.4). Avoid Tris or Glycine.

-

-

Incubation:

-

Incubate for 1 hour at RT in the dark with gentle agitation.

-

-

Purification:

Visualization: Activation & Labeling Logic[3]

The following diagram illustrates the chemical transformation from the inert acid form to the reactive conjugate.

Caption: Workflow for converting 5-SFX Acid into a reactive bioconjugation agent.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Precipitation upon addition to protein | Dye stock concentration too high or aqueous shock.[1][2] | Add dye slowly while vortexing.[2] Ensure DMSO < 10% final volume. |

| Low Labeling Efficiency (DOL < 1) | Incomplete activation or buffer interference.[2] | Ensure EDC/NHS are fresh (hygroscopic).[2] Verify buffer is amine-free (No Tris).[1][2] |

| High Background/Quenching | Over-labeling (DOL > 5-6). | Reduce dye molar excess.[2] High labeling density causes self-quenching on the protein surface.[1][2] |

Degree of Labeling (DOL) Calculation

To verify the molecular weight contribution and stoichiometry:

12Where:

References

Sources

- 1. 3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthene)-ar-carboxylic acid | C42H24O14 | CID 44119975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 3. adipogen.com [adipogen.com]

- 4. 6-Carboxyfluorescein | C21H12O7 | CID 76806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acid - Wikipedia [en.wikipedia.org]

6-(Fluorescein-5-carboxamido)hexanoic acid: Storage, Stability, and Handling Protocols

Topic: Storage and Stability Guidelines for 6-(Fluorescein-5-carboxamido)hexanoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

6-(Fluorescein-5-carboxamido)hexanoic acid (often abbreviated as 5-SFX in its reactive forms, though strictly referring to the free acid here) is a high-performance fluorescent tracer and building block. Unlike direct fluorescein conjugates, this molecule incorporates a six-carbon (hexanoic) spacer arm.[1] This structural feature reduces steric hindrance between the fluorophore and the biomolecule, preserving fluorescence quantum yield and binding affinity in complex assays.

This guide defines the rigorous storage, solubilization, and quality control protocols required to maintain the spectral integrity and chemical stability of this probe.

Chemical Key Data

| Parameter | Specification |

| CAS Number | 194661-60-4 (Free Acid) / 114616-31-8 (Succinimidyl Ester)* |

| Molecular Weight | 489.47 g/mol (Free Acid) |

| Appearance | Orange to reddish crystalline solid |

| Excitation / Emission | 492 nm / 517 nm (pH > 7.0) |

| Solubility | DMSO, DMF, Methanol; Aqueous buffers (pH > 6.[2]5) |

| Primary Sensitivity | Photobleaching (Light), Moisture (if SE derivative) |

*Note: This guide primarily addresses the free acid form. If you are using the Succinimidyl Ester (SE) variant for conjugation, strict moisture avoidance is critical to prevent hydrolysis.

Mechanisms of Degradation

Understanding why storage protocols exist is the first step to compliance. The stability of 6-(Fluorescein-5-carboxamido)hexanoic acid is threatened by three primary vectors:

-

Photochemical Degradation (Photobleaching): The xanthene ring system of fluorescein is highly susceptible to photo-oxidation when in an excited state. Prolonged exposure to ambient light, particularly in solution, generates non-fluorescent reactive oxygen species (ROS) byproducts.

-

Hydrolytic Cleavage (pH Dependent): While the amide linkage at the 5-position is robust, the carboxylic acid tail can undergo ionization changes affecting solubility. If using the NHS-ester derivative , moisture immediately hydrolyzes the reactive group back to the free acid, rendering it useless for conjugation.

-

Aggregation/Precipitation: The hexanoic acid spacer adds hydrophobic character. In acidic aqueous environments (pH < 6.0), the molecule becomes protonated and may precipitate out of solution, leading to inconsistent concentration data.

Diagram 1: Stability Logic & Degradation Pathways

Caption: Causal relationships between environmental stressors and chemical degradation, mapping to the preventative storage strategy.

Storage Protocols

Arrival and Solid State Storage

Upon receipt, the product is usually lyophilized. It is stable for >2 years if the following "Cold-Dark-Dry" protocol is maintained.

-

Immediate Handling: Do not open the vial immediately upon removal from the shipping box if it feels cold.

-

Equilibration: Allow the vial to warm to room temperature (approx. 30–60 minutes) before opening.

-

Why? Opening a cold vial introduces condensation from humid lab air. Moisture will degrade the solid and is catastrophic for NHS-ester derivatives.

-

-

Long-Term Storage:

-

Temperature: -20°C.

-

Container: Original vial inside a secondary opaque foil bag or amber jar.

-

Atmosphere: Store with a desiccant pack (silica gel) to maintain anhydrous conditions.

-

Preparation of Stock Solutions

Avoid preparing aqueous stock solutions for long-term storage. Hydrolysis and microbial growth are risks in water.

Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

Protocol:

-

Calculate the mass required for a high-concentration stock (e.g., 10–20 mM).

-

Add high-quality anhydrous DMSO.

-

Vortex briefly until fully dissolved. The solution should be clear orange/yellow.

-

Aliquot immediately. Do not store the bulk stock in a single tube. Freeze-thaw cycles promote moisture intake and precipitation.

Aliquoting Strategy

Divide the stock solution into single-use aliquots (e.g., 10–50 µL) in light-protective amber microtubes.

| Storage Condition | Solvent | Stability Estimate |

| -20°C (Dark) | Anhydrous DMSO | 6–12 Months |

| 4°C (Dark) | Anhydrous DMSO | < 1 Month |

| -20°C (Dark) | Aqueous Buffer (pH > 7) | < 1 Week (Not Recommended) |

| Room Temp | Any | < 24 Hours |

Experimental Handling & Solubilization

When using the probe in assays, the transition from organic stock to aqueous buffer is critical.

Diagram 2: Reconstitution & Dilution Workflow

Caption: Step-by-step workflow from lyophilized solid to experimental application, emphasizing the equilibration step.

Critical pH Considerations

Fluorescein fluorescence is highly pH-dependent. The phenolic hydroxyl group must be ionized (pKa ~6.4) to be fluorescent.[3]

-

pH < 6.0: The molecule is protonated, non-fluorescent, and less soluble.

-

pH > 7.0: Maximal fluorescence (high quantum yield).

-

Buffer Choice: Borate, Carbonate, or Tris buffers (pH 8.0–9.0) are ideal. PBS (pH 7.4) is acceptable but ensure the final pH doesn't drop upon addition of the probe.

Quality Control & Troubleshooting

Before committing valuable samples to an assay, validate the integrity of the probe.

Absorbance Ratio Check

Use UV-Vis spectroscopy to check for degradation.

-

Dilute a small aliquot in pH 9.0 buffer.

-

Measure Absorbance at 492 nm (A492).

-

Criterion: The molar extinction coefficient (

) should be approximately 75,000 – 80,000 cm⁻¹M⁻¹ . A significant drop indicates degradation or bleaching.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | Buffer pH too low (< 6.5) | Adjust buffer pH to > 7.5 or increase DMSO co-solvent % (< 5%). |

| Low Fluorescence Signal | Photobleaching or Acidic pH | Check pH. Ensure all steps were performed in low light. |

| Incomplete Conjugation | Hydrolyzed NHS-ester (if applicable) | Use fresh stock. Ensure anhydrous DMSO was used. |

References

Sources

Methodological & Application

How to conjugate 6-(Fluorescein-5-carboxamido)hexanoic acid to peptides.

Application Note: High-Fidelity Conjugation of 6-(Fluorescein-5-carboxamido)hexanoic Acid to Peptides

Executive Summary

This guide details the methodology for conjugating 6-(Fluorescein-5-carboxamido)hexanoic acid (commonly referred to as 5-SFX or 5-Fluorescein-EX ) to peptides. Unlike standard 5-FAM (5-carboxyfluorescein), 5-SFX incorporates a seven-atom hexanoic acid spacer between the fluorophore and the peptide.

Why use 5-SFX?

-

Reduced Quenching: The aliphatic spacer decouples the fluorophore from the peptide backbone, reducing fluorescence quenching caused by interaction with aromatic amino acids (e.g., Tryptophan).

-

Steric Accessibility: The spacer improves the accessibility of the fluorophore for secondary binding events (e.g., antibody recognition) and increases the coupling efficiency to sterically hindered N-termini.

-

Solubility: The hexanoic arm adds a degree of lipophilicity that can aid in penetrating cell membranes compared to the rigid 5-FAM.

This document provides two distinct protocols:

-

Protocol A: Solid-Phase Peptide Synthesis (SPPS) – Recommended for high yield and specificity.

-

Protocol B: Solution-Phase Conjugation (Two-Step Activation) – For labeling pre-synthesized, deprotected peptides.

Chemical Mechanism & Strategy

The conjugation relies on the formation of a stable amide bond between the terminal carboxylic acid of the 5-SFX hexanoic arm and a primary amine on the peptide (N-terminus or Lysine side chain).

Critical Consideration: The "Acid" vs. "Ester" Trap The prompt specifies the acid form. In solution phase, you cannot simply mix the dye-acid, peptide, and a carbodiimide (like EDC), as this will cause the peptide molecules to cross-link (polymerize) via their own carboxyls and amines.

-

Solution Strategy: You must pre-activate the 5-SFX acid to its Succinimidyl Ester (SE) form before introducing the peptide.

-

Solid-Phase Strategy: Since the peptide is resin-bound and side-chain protected, direct activation (in situ) is safe and efficient.

Workflow Logic Diagram

Figure 1: Decision tree for selecting the optimal conjugation pathway based on peptide state.

Protocol A: Solid-Phase Labeling (Recommended)

This method is superior because it prevents side reactions and allows for the use of excess dye to drive the reaction to completion.

Materials:

-

Peptide-Resin (N-terminal Fmoc removed, side chains protected).

-

5-SFX Acid (CAS: 194661-60-4).[1]

-

Coupling Reagents: HBTU (or HATU for difficult sequences), HOBt.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

-

Preparation of Resin:

-

Activation of 5-SFX:

-

In a separate vial, dissolve 5-SFX (3 equivalents relative to resin loading) in minimum dry DMF.

-

Add HBTU (2.9 eq) and HOBt (3 eq).

-

Add DIPEA (6 eq).

-

Expert Tip: Allow the mixture to activate for exactly 2-3 minutes . Longer activation can lead to racemization or side-reactions, though less critical for the achiral spacer, it preserves reagent integrity.

-

-

Coupling:

-

Add the activated dye solution to the resin.

-

Shake/agitate at room temperature for 2 to 4 hours .

-

Protect from light: Wrap the reaction vessel in aluminum foil. Fluorescein is light-sensitive.

-

-

Validation (Kaiser Test):

-

Perform a Kaiser test (ninhydrin). The beads should be yellow/colorless (negative for free amines). If blue, repeat the coupling.

-

-

Cleavage:

-

Wash resin: 5x DMF, 5x DCM, 2x Methanol. Dry under vacuum.[2]

-

Add Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (Triisopropylsilane) .

-

Caution: Do not use EDT (Ethane dithiol) as a scavenger if possible; it can sometimes reduce the fluorescein fluorophore.

-

React for 2-3 hours. Precipitate in cold diethyl ether.

-

Protocol B: Solution-Phase Labeling (Pre-Activation)

Use this method if the peptide is already synthesized, purified, and deprotected.

Materials:

-

Peptide (lyophilized).[4]

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) OR TSTU.

-

Solvents: Dry DMSO or DMF; 0.1M Sodium Bicarbonate buffer (pH 8.3).

Step-by-Step Procedure:

-

Pre-Activation (The "In Situ" NHS Ester):

-

Dissolve 5-SFX (10 mg) in 500 µL dry DMSO.

-

Add EDC (1.2 eq) and NHS (1.2 eq).

-

Stir at room temperature for 1 hour in the dark. This converts the acid to the reactive NHS-ester (5-SFX-SE).

-

Note: Commercial 5-SFX-SE is available, but this step allows you to use the acid form as requested.

-

-

Peptide Preparation:

-

Dissolve the peptide in 0.1M Sodium Bicarbonate (pH 8.3) . The concentration should be high (2–10 mg/mL) to favor kinetics.

-

Check Sequence: Ensure the peptide contains no internal Lysines if you only want N-terminal labeling. If Lysines are present, this method will label them randomly.

-

-

Conjugation:

-

Add the activated 5-SFX-SE solution (from Step 1) dropwise to the peptide solution while stirring.

-

Ratio: Use 5–10 equivalents of dye per equivalent of peptide.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Quenching:

-

Add 100 µL of 1M Tris-HCl (pH 8.0) or Glycine to quench unreacted NHS ester.

-

-

Purification:

-

The reaction will contain excess free dye.

-

Method: PD-10 Desalting column (for proteins/large peptides) or preparative HPLC (C18 column) for small peptides.

-

HPLC Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA). The free dye will elute later than the conjugate due to the hydrophobic hexanoic spacer.

-

Data Analysis & Troubleshooting

Characterization Table

| Parameter | Expected Result | Method of Verification |

| Appearance | Yellow/Orange solid (lyophilized) | Visual Inspection |

| Mass Shift | + 473.4 Da (approx) | ESI-MS or MALDI-TOF |

| Absorbance Max | 490–495 nm | UV-Vis Spectrophotometer |

| Emission Max | 515–520 nm | Fluorometer (Excitation @ 490 nm) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Solution Phase) | Hydrolysis of NHS ester | Ensure buffers are fresh. Avoid water in the activation step (Step B1).[4] |

| Multiple Labeling | Non-specific Lysine reaction | Use SPPS (Protocol A) to protect Lysines, or control pH strictly (pH 7.5 favors N-term over Lys). |

| Fluorescence Quenching | Dye stacking or pH < 6 | Ensure pH > 7.0 for measurement. Fluorescein is non-fluorescent in acidic forms. |

| Precipitation | 5-SFX is hydrophobic | Increase organic co-solvent (DMSO/DMF) percentage in the reaction buffer (up to 30%). |

References

-

Thermo Fisher Scientific. "Fluorescein-5-EX, Succinimidyl Ester (5-SFX) Product Information."[6] Molecular Probes Handbook.Link

-

Fischer, R., et al. (2003). "Extending the applicability of carboxyfluorescein in solid-phase synthesis."[7] Bioconjugate Chemistry, 14(3), 653-660.[7] Link

- Hermanson, G. T. (2013).Bioconjugate Techniques. 3rd Edition. Academic Press. (Standard text for EDC/NHS chemistry).

-

AAT Bioquest. "5(6)-SFX [6-(Fluorescein-5-(and-6)-carboxamido)hexanoic acid, succinimidyl ester] Protocol." Link

(Note: While 5-SFX is the specific target, general carboxyfluorescein protocols (Ref 2) are chemically identical regarding the activation of the carboxyl group).

Sources

- 1. adipogen.com [adipogen.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. rsc.org [rsc.org]

- 4. biomatik.com [biomatik.com]

- 5. 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester | CAS 114616-31-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Small-Scale Preparation of Fluorescently Labeled Chemical Probes from Marine Cyclic Peptides, Kapakahines A and F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols: Utilizing 6-(Fluorescein-5-carboxamido)hexanoic acid, NHS Ester for Flow Cytometry

Introduction: A Modern Workhorse for Cellular Analysis

In the landscape of fluorescent probes for biological research, fluorescein and its derivatives remain cornerstone tools due to their bright green emission and compatibility with the common 488 nm laser line found in most flow cytometers.[1] This guide focuses on a particularly effective iteration: 6-(Fluorescein-5-carboxamido)hexanoic acid, N-hydroxysuccinimide (NHS) ester. This molecule is an amine-reactive fluorescent dye engineered for covalent labeling of biomolecules.[2]

The thoughtful inclusion of a six-carbon hexanoic acid spacer arm between the fluorescein core and the amine-reactive NHS ester group improves the accessibility of the reactive group to its targets on proteins, minimizing steric hindrance.[2] Furthermore, the succinimidyl ester chemistry provides a more stable carboxamide linkage compared to the thiourea bond formed by the traditional fluorescein isothiocyanate (FITC), resulting in conjugates that are more resistant to hydrolysis and degradation.[3] These attributes make it an exceptional choice for labeling both cell surface and intracellular proteins for robust and reproducible analysis by flow cytometry.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols, the underlying scientific principles, and expert insights to ensure successful application of this versatile fluorophore.

Core Principles: The Chemistry of Covalent Labeling

The utility of 6-(Fluorescein-5-carboxamido)hexanoic acid, NHS ester, hinges on the specific and efficient reaction of the N-hydroxysuccinimide ester with primary amines.[4] This reaction forms a stable, covalent amide bond, permanently attaching the fluorescein dye to the target molecule.

Key Reaction Parameters:

-

Target Moiety: Primary amines (-NH₂), predominantly found on the side chains of lysine residues and the N-terminus of proteins.[5]

-

pH Dependence: The reaction is critically dependent on pH. An alkaline environment (pH 8.0-9.0) is required to deprotonate the primary amines, rendering them nucleophilic and reactive towards the NHS ester.[6][7]

-

Buffer Choice: It is imperative to use amine-free buffers, such as Phosphate-Buffered Saline (PBS) or carbonate/bicarbonate buffer. Buffers containing primary amines, like Tris, will compete for reaction with the NHS ester, significantly reducing labeling efficiency.[5][8]

The following diagram illustrates the fundamental labeling reaction:

Caption: Covalent labeling reaction of an NHS ester with a primary amine.

Fluorophore Characteristics and Instrument Setup

Understanding the spectral properties of the fluorophore is essential for designing flow cytometry panels and setting up the instrument correctly.

| Property | Value | Source |

| Full Chemical Name | 6-(Fluorescein-5(6)-carboxamido)hexanoic acid N-hydroxysuccinimide ester | [9] |

| Excitation Maximum (Ex) | ~492 nm | [2][10] |

| Emission Maximum (Em) | ~515 nm | [2][11] |

| Common Laser Line | 488 nm (Blue Laser) | [1] |

| Common Emission Filter | 530/30 BP (e.g., FITC or GFP channel) | [11] |

| Molecular Weight | ~586.55 g/mol | [2] |

Note on pH Sensitivity: Classic fluorescein dyes are known to be sensitive to pH, with fluorescence quenching in acidic environments.[11] While the covalent linkage is stable, be mindful that the fluorescence intensity of labeled intracellular components may be influenced by the pH of the organelle.

Experimental Protocols

These protocols are designed as a robust starting point. Optimization, particularly of dye concentration and incubation time, is recommended for each specific cell type and application.

Protocol 1: Cell Surface Protein Labeling of Live Cells

This protocol is designed for the general labeling of all accessible primary amines on the surface of live cells, creating a brightly fluorescent population for tracking or as a general viability marker (as compromised membranes may allow dye entry and intracellular labeling).

Workflow Overview:

Caption: Workflow for labeling intracellular proteins in fixed cells.

Materials:

-

Same as Protocol 1, plus:

-

Fixation Buffer: e.g., 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: e.g., 0.1-0.5% Triton X-100 or Saponin in PBS [12] Procedure:

-

Cell Preparation: Harvest and wash cells as described in Protocol 1, Step 2.

-

Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature. This cross-links proteins and stabilizes the cellular structure.

-

Washing after Fixation: Wash the cells twice with PBS to remove the fixative.

-

Permeabilization: Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature. This allows the dye to access intracellular components.

-

Washing after Permeabilization: Wash the cells twice with PBS to remove the permeabilization reagent.

-

Labeling: Resuspend the permeabilized cell pellet in Labeling Buffer (pH 8.3-8.5) at 1-5 x 10⁶ cells/mL. Add the titrated amount of FAM-NHS ester and incubate for 30-60 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells at least three times with PBS containing 1% BSA to thoroughly remove all unbound dye.

-

Resuspension and Analysis: Resuspend the final cell pellet in an appropriate buffer for flow cytometry and analyze as described in Protocol 1.

Troubleshooting and Expert Insights

A successful experiment is a well-controlled one. The following table addresses common issues and provides solutions grounded in experience.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Weak Signal | 1. Expired/Hydrolyzed Dye: NHS ester was exposed to moisture or stored improperly.<[5]br>2. Incorrect Buffer pH: pH was too low (<8.0), preventing amine reaction.<[6]br>3. Amine-Containing Buffer: Tris or glycine in the buffer competed with the reaction.<[8]br>4. Insufficient Dye: Dye concentration was too low. | 1. Always use freshly prepared dye solution from a properly stored vial.<[4]br>2. Verify the pH of your labeling buffer is between 8.3 and 8.5.<[7]br>3. Ensure all buffers used during the labeling step are amine-free.<[5]br>4. Perform a thorough dye titration to find the optimal concentration. [13] |

| High Background / Non-specific Staining | 1. Excess Dye: Dye concentration was too high, leading to non-covalent binding.2. Inadequate Washing: Insufficient washing failed to remove unbound dye.<[14]br>3. Dead Cells (Live Staining): Dead cells have compromised membranes and will stain brightly and non-specifically. [15] | 1. Titrate the antibody to use the lowest concentration that gives a bright positive signal.<[13]br>2. Increase the number and volume of wash steps after labeling. Include a low concentration of a non-ionic detergent like Tween-20 in wash buffers for intracellular staining.<[14]br>3. For live cell staining, always include a viability dye (e.g., Propidium Iodide, DAPI) to gate out dead cells during analysis. [15] |

| High CV% / Broad Population | 1. Inhomogeneous Labeling: Poor mixing of dye and cells.2. Cell Clumping: Cells were aggregated before or during labeling. | 1. Ensure gentle but thorough mixing immediately after adding the dye.2. Pipette the cell suspension gently before staining to ensure a single-cell suspension. If necessary, filter cells through a 35-40 µm mesh. [14] |

| Compensation Issues in Multi-color Panels | Spectral Overlap: The emission spectrum of fluorescein overlaps with other fluorophores (e.g., PE). | Always run single-color compensation controls for each fluorophore in your panel, including the FAM-labeled cells, to calculate the correct compensation matrix. [15] |

Conclusion

6-(Fluorescein-5-carboxamido)hexanoic acid, NHS ester is a powerful and reliable tool for flow cytometry. Its bright fluorescence, stable linkage chemistry, and straightforward reaction mechanism make it suitable for a wide array of applications, from simple cell surface labeling to complex intracellular studies. By understanding the core chemical principles and following the detailed, validated protocols provided, researchers can confidently integrate this fluorophore into their experimental workflows to generate high-quality, reproducible data.

References

-

FluoroFinder. (n.d.). 5-FAM Dye Profile. Retrieved February 13, 2026, from [Link]

-

AnaSpec. (n.d.). 5-FAM [5-Carboxyfluorescein]. Retrieved February 13, 2026, from [Link]

-

AxisPharm. (n.d.). FAM isothiocyanate (FITC), 5- and 6-isomers. Retrieved February 13, 2026, from [Link]

-

Bio-protocol. (2025). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Retrieved February 13, 2026, from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved February 13, 2026, from [Link]

-

FluoroFinder. (2023). Flow Cytometry Troubleshooting Guide. Retrieved February 13, 2026, from [Link]

-

Hycult Biotech. (n.d.). Troubleshooting Flow Cytometry. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved February 13, 2026, from [Link]

-

Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved February 13, 2026, from [Link]

-

Elabscience. (2021). Flow Cytometry Troubleshooting Tips. Retrieved February 13, 2026, from [Link]

-

bioRxiv. (2023). Differential labelling of human sub-cellular compartments with fluorescent dye esters and expansion microscopy. Retrieved February 13, 2026, from [Link]

-

Fluidic Sciences. (2024). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved February 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorescein-5(6)-carboxamidocaproic acid N-hydroxysuccinimidyl ester (CAS 114616-31-8) | Abcam [abcam.com]

- 3. 5-FAM [5-Carboxyfluorescein] [anaspec.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. fluidic.com [fluidic.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]